molecular formula C24H24Cl2N2O2 B5102172 1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide

1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide

Cat. No.: B5102172
M. Wt: 443.4 g/mol
InChI Key: BDOWXDFYZPJIKM-UHFFFAOYSA-N
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Description

1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide is a synthetic compound belonging to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Properties

IUPAC Name

1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O2/c25-17-5-1-3-7-19(17)27-21(29)23-10-15-9-16(11-23)13-24(12-15,14-23)22(30)28-20-8-4-2-6-18(20)26/h1-8,15-16H,9-14H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOWXDFYZPJIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane, a tricyclic hydrocarbon, and 2-chlorobenzoyl chloride.

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce carboxamide groups at the 1 and 3 positions. This can be achieved through a reaction with phosgene and ammonia, forming adamantane-1,3-dicarboxamide.

    Substitution Reaction: The adamantane-1,3-dicarboxamide is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. This substitution reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into and interact with various biological receptors and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-N,3-N-bis(2-flu

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